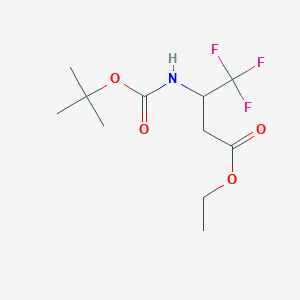

Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

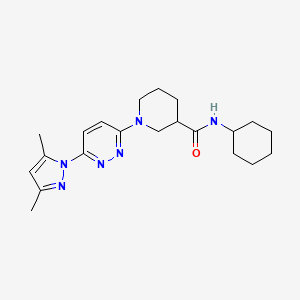

“Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate” is a chemical compound. It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins . The compound is a pale-yellow to yellow-brown liquid .

Synthesis Analysis

The synthesis of this compound involves complex organic reactions. For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used in dipeptide synthesis . The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H19NO4/c1-5-14-8 (12)6-7-11-9 (13)15-10 (2,3)4/h5-7H2,1-4H3, (H,11,13) .Physical and Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown liquid . Its molecular weight is 217.27 . It should be stored in a sealed container in a dry environment at 2-8°C .科学的研究の応用

Synthesis of Orthogonally Protected Amino Acids

Research highlights the utility of ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate in the synthesis of orthogonally protected amino acids, which are crucial for creating edeine analogs. These compounds have significant implications in peptide synthesis, showcasing the compound's role in developing bioactive molecules (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Development of Fluorinated Compounds

Another study outlines the transformation of this compound into 3-fluorofuran-2(5H)-ones, demonstrating its role in generating novel fluorinated building blocks. These findings open pathways for creating compounds with potential applications in pharmaceuticals and agrochemicals (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Enantiomer Separation

The compound is also utilized in the derivatization of amino acids for enantiomer separation, a critical process in pharmaceutical analysis to ensure drug purity and efficacy. This application is pivotal for research and development in the pharmaceutical industry, ensuring that medications meet the highest standards of quality and safety (Abe, Fujimoto, Nishiyama, Terada, & Nakahara, 1996).

Biodegradable Polymers

This compound's derivatives are used in creating biodegradable polymers, emphasizing its role in developing environmentally friendly materials. These polymers have applications ranging from biomedical devices to sustainable packaging solutions, highlighting the compound's contribution to green chemistry and sustainability efforts (Tsai, Wang, & Darensbourg, 2016).

Novel Antijuvenile Hormone Agents

Additionally, derivatives of this compound have been synthesized as novel anti-juvenile hormone agents, showing its potential in pest control strategies. This research could lead to the development of new, more effective methods for managing pest populations in agriculture, reducing crop damage and improving food security (Kuwano, Fujita, Furuta, & Yamada, 2008).

将来の方向性

作用機序

Target of Action

It’s known that tert-butoxycarbonyl (boc) protected amino acids, which this compound is a derivative of, are commonly used in peptide synthesis .

Mode of Action

The compound, being a Boc-protected amino acid derivative, likely interacts with its targets by serving as a building block in peptide synthesis. The Boc group serves to protect the amino group during synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .

Biochemical Pathways

The compound is likely involved in the biochemical pathway of peptide synthesis. In this process, the compound, as a Boc-protected amino acid, is coupled with other amino acids or peptides to form larger peptide chains. The Boc group ensures that the amino group of the amino acid remains unreacted until it is intentionally deprotected .

Result of Action

The primary result of the action of Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate is likely the formation of peptides through peptide synthesis. The compound, serving as a building block, contributes to the formation of peptide bonds, leading to larger peptide or protein structures .

Action Environment

The action of this compound, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and solvent conditions. For instance, the deprotection of the Boc group is typically performed under acidic conditions . Furthermore, the compound is reported to be soluble in common organic solvents, which can influence its reactivity and stability .

特性

IUPAC Name |

ethyl 4,4,4-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO4/c1-5-18-8(16)6-7(11(12,13)14)15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONGJNNSYPZTLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-2-carboxamide](/img/structure/B2753890.png)

![1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2753892.png)

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2753895.png)

![2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2753898.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2753899.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetamide](/img/structure/B2753908.png)

![1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753910.png)